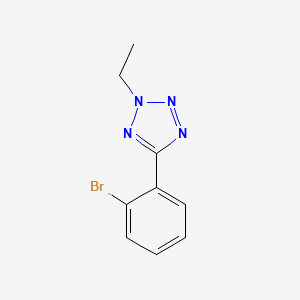
5-(2-Bromophenyl)-2-ethyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromophenyl)-2-ethyltetrazole: is a heterocyclic compound that contains a tetrazole ring substituted with a 2-bromophenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-(2-Bromophenyl)-2-ethyltetrazole typically begins with 2-bromobenzonitrile and ethyl azide.
Reaction Conditions: The reaction involves the cycloaddition of ethyl azide to 2-bromobenzonitrile under acidic conditions, often using a catalyst such as copper(I) chloride.
Procedure: The reaction mixture is heated to promote the formation of the tetrazole ring, followed by purification steps to isolate the desired product.
Industrial Production Methods:
Scale-Up: Industrial production may involve optimizing the reaction conditions to increase yield and purity.
Catalysts and Solvents: The use of efficient catalysts and solvents that can be recycled is crucial for large-scale synthesis.
Purification: Techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can undergo nucleophilic substitution reactions, leading to various derivatives.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles for substitution reactions include amines and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used.
Major Products:
Substituted Tetrazoles: Products from substitution reactions can include various functionalized tetrazoles.
Coupled Products: Suzuki-Miyaura coupling can yield biaryl compounds.
Scientific Research Applications
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry.
Catalysis: It can serve as a catalyst or catalyst precursor in organic reactions.
Biology and Medicine:
Pharmacophores: The tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design.
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic properties.
Agriculture: It may be used in the development of agrochemicals.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with biological receptors, modulating their activity.
Pathways Involved:
Signal Transduction: The compound can affect cellular signaling pathways, leading to various biological effects.
Metabolic Pathways: It can influence metabolic pathways by acting as a substrate or inhibitor.
Comparison with Similar Compounds
5-Phenyl-2-ethyltetrazole: Similar structure but lacks the bromine atom.
5-(2-Chlorophenyl)-2-ethyltetrazole: Similar structure with a chlorine atom instead of bromine.
Uniqueness:
Bromine Substitution: The presence of the bromine atom can influence the compound’s reactivity and biological activity.
Electronic Effects: The bromine atom can affect the electronic properties of the tetrazole ring, making it unique compared to its analogs.
Properties
IUPAC Name |
5-(2-bromophenyl)-2-ethyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-2-14-12-9(11-13-14)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOPOMJQOQODGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
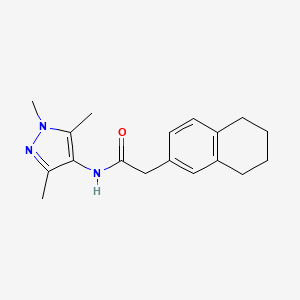
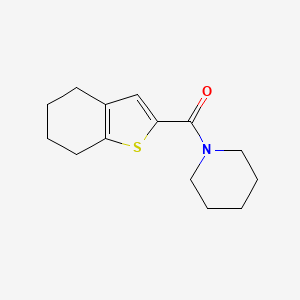
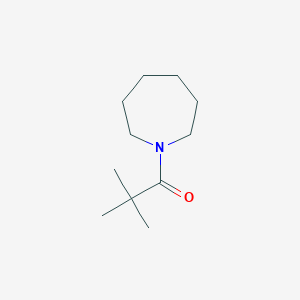

![2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE](/img/structure/B7499835.png)
![{[6-(3,4-Dimethoxyphenyl)-7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]thio}acetic acid](/img/structure/B7499853.png)
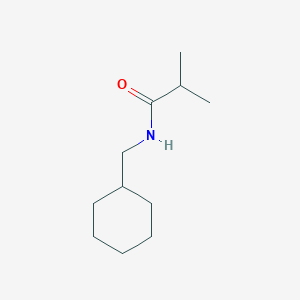
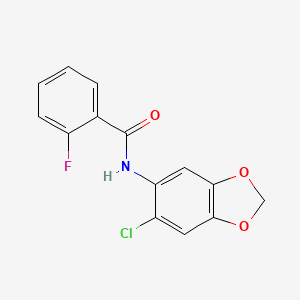
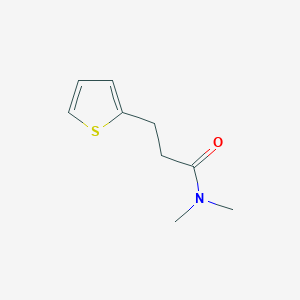
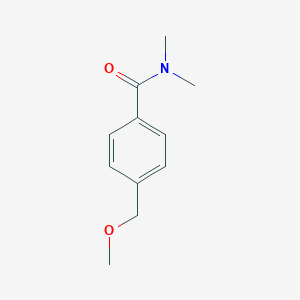
![N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide](/img/structure/B7499888.png)
![Cyclobutyl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7499905.png)
![N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7499917.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B7499920.png)
